2-Bromocyclopentane-1,3-dione
Overview
Description
2-Bromocyclopentane-1,3-dione is a chemical compound with the molecular formula C5H5BrO2 .
Molecular Structure Analysis
The molecular structure of 2-Bromocyclopentane-1,3-dione consists of a five-membered ring with two carbonyl (C=O) groups at the 1 and 3 positions and a bromine atom at the 2 position . The InChI code for the compound is 1S/C5H5BrO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2 .Physical And Chemical Properties Analysis
2-Bromocyclopentane-1,3-dione has a molecular weight of 177.00 g/mol . It has a topological polar surface area of 34.1 Ų and a complexity of 125 . The compound is a solid at room temperature .Scientific Research Applications
Synthesis of Organic Compounds : Cyclopentane-1,2-dione, a compound related to 2-Bromocyclopentane-1,3-dione, has been used as a synthetic intermediate in creating various organic compounds such as propellanes, iso-coumarones, and pyrazines. This indicates its potential as a precursor for complex organic synthesis (Wrobel & Cook, 1980).
Alkylation Reactions : Studies have shown that alkylations of similar compounds, like 2-methylcyclopentane-1,3-dione, result in mixtures of C- and O-alkyl derivatives. This suggests potential for 2-Bromocyclopentane-1,3-dione in alkylation reactions (Rosenthal & Davis, 1966).
Carbon-Carbon Bond Activation : Research has developed methods for activating sp2–sp3 and sp3–sp3 carbon-carbon bonds in 2-substituted 1,3-diketones, which includes compounds like 2-Bromocyclopentane-1,3-dione. This activation is crucial for further chemical transformations (Aoyama et al., 2015).
Antimicrobial Applications : The compound 1-(5-Bromo-2-hydroxyphenyl)-3-(4- Bromophenyl)-propane-1,3-dione and its metal complexes have shown antimicrobial activity. This suggests potential biomedical applications for structurally similar compounds like 2-Bromocyclopentane-1,3-dione (Sampal et al., 2018).
Natural Functions and Biological Activity : 2-Acylcycloalkane-1,3-diones, a group to which 2-Bromocyclopentane-1,3-dione belongs, have been studied for their occurrence in nature, biological activities, and biogenesis. Their natural functions and the biological activity they exhibit are of significant interest (Rubinov, Rubinova, & Akhrem, 1995).
Isostere for Carboxylic Acid : Cyclopentane-1,3-diones, closely related to 2-Bromocyclopentane-1,3-dione, have been identified as potential isosteres for the carboxylic acid functional group. This application is crucial in the design of pharmaceuticals, such as thromboxane receptor antagonists (Ballatore et al., 2011).
Safety And Hazards
2-Bromocyclopentane-1,3-dione is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. Containers may explode when heated. The compound should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, rinse with water .
properties
IUPAC Name |
2-bromocyclopentane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCQYLERXSBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344955 | |
Record name | 2-Bromocyclopentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocyclopentane-1,3-dione | |
CAS RN |
14203-24-8 | |
Record name | 2-Bromocyclopentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromocyclopentane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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